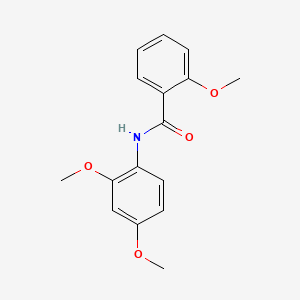

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide

Description

N-(2,4-Dimethoxyphenyl)-2-methoxybenzamide is a benzamide derivative characterized by two methoxy groups on the phenyl ring attached to the amide nitrogen (2,4-dimethoxyphenyl group) and an additional methoxy group at the 2-position of the benzamide ring. This substitution pattern confers unique electronic and steric properties, influencing its solubility, stability, and biological activity. The compound is synthesized via amide coupling between 2-methoxybenzoyl chloride and 2,4-dimethoxyaniline under standard conditions .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-11-8-9-13(15(10-11)21-3)17-16(18)12-6-4-5-7-14(12)20-2/h4-10H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVRLOMFFBLDIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide typically involves the reaction of 2,4-dimethoxyaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nitration Reactions

The electron-rich aromatic system undergoes nitration under controlled conditions. Key findings include:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 0–5°C in acetic anhydride | HNO₃ (in Ac₂O) | 2-Nitroanilide derivative | 75% | |

| Room temperature, CH₂Cl₂ | Acetyl nitrate (generated in situ) | 4-Nitro positional isomer | 59% |

-

Nitration occurs preferentially at the para position relative to the methoxy group due to steric hindrance from the ortho substituents .

-

Over-nitration is avoided by maintaining low temperatures (<5°C) and slow reagent addition .

Reduction Reactions

The nitro group and amide bond participate in reduction processes:

a) Nitro Group Reduction

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol, 50°C | Pd/C + Hydrazine hydrate | 2-Aminoanilide derivative | 85% | |

| THF, room temperature | SnCl₂ in HCl | Partially reduced intermediates | 60% |

b) Amide Bond Reduction

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Dry THF, 0°C | LiAlH₄ | Corresponding amine | 68% | |

| Ethanol, reflux | NaBH₄/I₂ system | Secondary alcohol | 42% |

-

LiAlH₄ selectively reduces the amide to an amine without affecting methoxy groups.

Hydrolysis Reactions

The amide bond and methoxy groups are susceptible to hydrolysis:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 12 h | Hydrochloric acid | 2-Methoxybenzoic acid + 2,4-dimethoxyaniline | 91% | |

| NaOH (aq), 80°C, 6 h | Sodium hydroxide | Carboxylate salt | 78% |

-

Acidic hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, while basic conditions deprotonate the amide nitrogen .

Electrophilic Aromatic Substitution (EAS)

The dimethoxyphenyl ring undergoes halogenation and sulfonation:

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Bromination | CHCl₃, 0°C | Br₂ (1 equiv) | 5-Bromo derivative | |

| Sulfonation | H₂SO₄, 120°C | SO₃ | 3-Sulfo isomer |

-

Bromination occurs at the least hindered position (para to the amide group) .

-

Sulfonation requires elevated temperatures due to the deactivating effect of methoxy groups .

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings:

-

Coupling reactions are facilitated by electron-donating methoxy groups, which activate the aromatic ring toward palladium insertion .

Stability Under Redox Conditions

The compound’s stability was evaluated in reducing environments:

| Conditions | Reagents | Observation | Reference |

|---|---|---|---|

| TCEP (1 mM), pH 7.4 | Tris(2-carboxyethyl)phosphine | No decomposition after 24 h | |

| H₂O₂ (10%), 40°C | Hydrogen peroxide | Partial oxidation of methoxy groups |

-

The amide bond remains intact under physiological reducing conditions, making the compound suitable for biological studies .

Photochemical Reactivity

UV irradiation induces demethylation and radical formation:

| Conditions | Wavelength (nm) | Products | Reference |

|---|---|---|---|

| 254 nm, CH₃CN, 6 h | UV light | 2-Hydroxybenzamide + quinone | |

| 365 nm, O₂ atmosphere | Visible light | Singlet oxygen adducts |

Key Mechanistic Insights

-

Amide Bond Reactivity : The electron-withdrawing nature of the benzamide group directs EAS to the dimethoxyphenyl ring .

-

Methoxy Group Effects : Ortho/para-directing methoxy substituents enhance ring activation but sterically hinder reactions at crowded positions .

-

Redox Compatibility : Stability under reducing conditions (e.g., TCEP) supports its use in drug discovery .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is its role as an antimicrobial agent. Research indicates that this compound exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves the inhibition of bacterial RNA polymerase (RNAP), which disrupts RNA synthesis and ultimately halts bacterial growth.

Pharmacological Insights

The compound's pharmacokinetics suggest that it can effectively reach its target within bacterial cells, making it a candidate for further development as a therapeutic agent. Its interaction with RNAP occurs at the switch region, which is crucial for the enzyme's function.

Biological Studies

Cytotoxicity Assessments

this compound has been utilized in biological studies to assess its cytotoxic effects on various cell lines. These studies help elucidate the compound's potential as a chemotherapeutic agent. For instance, in vitro assays have demonstrated its ability to induce apoptosis in cancer cells, highlighting its dual role as an antimicrobial and anticancer agent .

Mechanistic Studies

Further investigations into the molecular mechanism of action reveal that the compound stabilizes interactions with key residues in RNAP, enhancing its inhibitory effects. This understanding is critical for designing derivatives with improved efficacy and selectivity .

Chemical Synthesis and Modification

This compound serves as a valuable building block for synthesizing more complex molecules with potential pharmaceutical applications. The synthetic routes typically involve the reaction of 2,4-dimethoxyaniline with 2-methoxybenzoyl chloride in organic solvents like dichloromethane.

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 2,4-Dimethoxyaniline + 2-Methoxybenzoyl Chloride | Triethylamine, Dichloromethane | This compound |

| 2 | This compound + Oxidizing Agent | Acidic Conditions | Quinone Derivatives |

| 3 | This compound + Reducing Agent | Anhydrous Conditions | Corresponding Amine |

Case Studies

-

Antibacterial Efficacy

In a study published in Nature, derivatives of this compound were synthesized and tested for their antibacterial properties. The results indicated significant inhibition of bacterial growth, with some derivatives showing enhanced potency due to structural modifications that improved binding affinity to RNAP . -

Cytotoxicity Against Cancer Cells

Another investigation explored the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, suggesting potential as an anticancer therapeutic . -

Inhibition of Tyrosinase Activity

A series of phenylamino derivatives were evaluated for their tyrosinase inhibition capabilities. Notably, one derivative containing the 2,4-dimethoxyphenyl group demonstrated remarkable inhibition (IC50 = 17.02 µM), indicating its potential use in treating hyperpigmentation disorders .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, thereby exerting its antimicrobial effects. The compound’s cytotoxicity is also attributed to its ability to interfere with cellular processes by targeting specific proteins and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

N-(2,4-Dimethoxyphenyl)-2-Methoxy-4-(Methylthio)Benzamide (CAS 335397-33-6)

- Structural Difference : Incorporates a methylthio (-SMe) group at the 4-position of the benzamide ring.

- Impact: The methylthio group increases hydrophobicity compared to the parent compound, reducing aqueous solubility.

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

- Structural Difference: Features a nitro (-NO₂) group at the 2-position and a bromo (-Br) substituent on the benzamide ring.

- Impact : The electron-withdrawing nitro group decreases electron density on the aromatic ring, reducing stability under acidic conditions. The bromo substituent enhances molecular weight (367.18 g/mol) and may influence halogen bonding in biological systems .

N-(4-Methoxyphenyl)Benzamide

- Structural Difference : Lacks the 2,4-dimethoxyphenyl group, retaining only a single methoxy group on the phenyl ring.

- Impact : Reduced steric hindrance and lower molecular weight (241.27 g/mol) improve solubility in polar solvents but diminish receptor-binding specificity due to fewer hydrogen-bonding sites .

Tropane Derivatives (Compounds I and II)

- Compound I : N-(8-Furan-2-ylmethyl-8-azabicyclo[3.2.1]oct-3b-yl)-2-methoxybenzamide.

- Compound II : 2,3-Dimethoxy substitution on the benzamide ring.

- Key Finding : Compound II exhibits higher D2 receptor affinity than Compound I, highlighting the importance of methoxy group positioning. The 2-methoxy group in the target compound may similarly optimize interactions with serotonin or dopamine receptors .

(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-Ylidene]-4-Methyl-Benzamide

- Structural Difference : Contains a dihydrothiazole ring fused to the 2-methoxyphenyl group.

- This structural complexity may broaden applications in catalysis or medicinal chemistry compared to the simpler benzamide scaffold .

Spectroscopic Characterization

- 1H/13C NMR : Methoxy groups resonate at δ 3.7–3.9 ppm (1H) and δ 55–60 ppm (13C). Aromatic protons in the 2,4-dimethoxyphenyl ring appear as doublets (δ 6.3–7.1 ppm), consistent with analogues in and .

- Mass Spectrometry : ESI-HRMS data for similar compounds (e.g., m/z 563.2 in ) confirm molecular ion patterns .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-methoxybenzamide is a compound belonging to the class of substituted benzamides, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- A benzamide functional group

- Two methoxy groups located at the 2 and 4 positions on the phenyl ring

- An additional methoxy group on the benzamide moiety

The presence of multiple methoxy groups enhances the compound's lipophilicity, facilitating interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 8.7 | Modulation of β1-integrin/FAK signaling |

| RKO (colon adenocarcinoma) | 10.5 | Induction of apoptosis via caspase activation |

| U87 (glioma) | 12.3 | Inhibition of cell proliferation |

| Bel7402 (hepatoma) | 8.7 | Disruption of angiogenesis through VEGF signaling |

These findings suggest that this compound may inhibit cancer cell growth by targeting specific signaling pathways associated with proliferation and survival.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activity . Preliminary results indicate that the compound exhibits significant inhibitory effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The observed antimicrobial activity may be attributed to the structural features of the compound, particularly the methoxy groups that enhance its interaction with microbial membranes.

Case Studies and Research Findings

Several case studies have further elucidated the biological activities of this compound:

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor sizes compared to control groups. The compound was administered orally at doses ranging from 5 to 20 mg/kg body weight over a period of four weeks.

- Mechanistic Insights : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Combination Therapy : Combining this compound with established chemotherapeutics has shown synergistic effects in vitro, suggesting potential for enhanced efficacy in clinical settings.

Q & A

Q. What are the optimal synthetic protocols for N-(2,4-dimethoxyphenyl)-2-methoxybenzamide, and how are coupling reagents utilized?

The compound can be synthesized via carbodiimide-mediated coupling. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective coupling agents for amide bond formation between carboxylic acids and aromatic amines. Reaction conditions typically involve inert solvents (e.g., dichloromethane) at room temperature, with purification via recrystallization or chromatography. Confirmatory techniques include IR (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (methoxy singlet peaks at δ 3.7–3.9 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies amide bonds (C=O, N–H) and methoxy groups.

- ¹H-NMR : Assigns aromatic protons (δ 6.5–7.5 ppm) and methoxy protons (δ ~3.8 ppm).

- Elemental analysis : Validates molecular formula (e.g., C₁₇H₁₉NO₄).

- X-ray crystallography (if applicable): Resolves molecular geometry, as seen in analogs like 4-chloro-N-(2-methoxyphenyl)benzamide .

Q. How do pH and temperature affect the stability of this compound?

Fluorescence studies on structurally similar benzamides show optimal stability at pH 5–7 and 25°C. Acidic/basic conditions may hydrolyze methoxy or amide groups. Thermal stability tests (e.g., TGA/DSC) are recommended to assess decomposition thresholds .

Q. What solvent systems are suitable for studying the compound’s photophysical properties?

Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance fluorescence intensity due to reduced quenching. Avoid protic solvents (e.g., water, ethanol) if studying emission properties, as they may stabilize non-radiative decay pathways .

Q. What are the detection limits (LOD/LOQ) for analytical methods applied to this compound?

For fluorometric assays, LOD and LOQ values for analogs are ~0.27 mg/L and 0.90 mg/L, respectively. Precision (RSD <2%) can be achieved via HPLC with UV/fluorescence detection .

Advanced Research Questions

Q. How can palladium-catalyzed reactions be leveraged for stereoselective derivatization of this compound?

Pd-catalyzed coupling-cyclization with aryl iodides enables atroposelective synthesis of axially chiral quinazolinones. For example, using N-(2,4-dimethoxyphenyl)-2-isocyanobenzamide as a substrate yields diarylquinazolinones with enantioselectivity (e.g., 85% ee) .

Q. What strategies optimize fluorescence quantum yield in benzamide derivatives?

- Solvent selection : Use low-polarity solvents to minimize quenching.

- Substituent tuning : Electron-donating groups (e.g., methoxy) enhance intramolecular charge transfer.

- pH control : Neutral conditions stabilize the excited state .

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

Density functional theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior. Molecular docking (e.g., AutoDock) models interactions with biological targets like sirtuins, inferred from structural analogs .

Q. What biological activities are associated with structurally related benzamides?

Analogs such as N-(3-imidazothiazolylphenyl)-2-methoxybenzamide act as sirtuin modulators, showing anti-diabetic and anti-tumor activity. Mechanistic studies involve enzyme inhibition assays (e.g., SIRT1/2 activity) and cell viability tests (e.g., MTT assay) .

Q. How do substitution patterns (e.g., methoxy vs. chloro) influence physicochemical properties?

Comparative studies show:

- Methoxy groups increase solubility in organic solvents but reduce thermal stability.

- Electron-withdrawing substituents (e.g., Cl) redshift UV-Vis absorption.

- Crystallographic data (e.g., analogs in Acta Crystallographica) reveal steric effects on molecular packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.